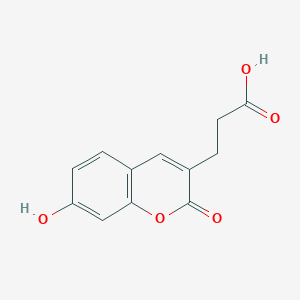

3-(7-Hydroxy-2-oxochromen-3-yl)propanoic acid

Description

Properties

IUPAC Name |

3-(7-hydroxy-2-oxochromen-3-yl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O5/c13-9-3-1-7-5-8(2-4-11(14)15)12(16)17-10(7)6-9/h1,3,5-6,13H,2,4H2,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBXYNMKDABFEMQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1O)OC(=O)C(=C2)CCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(7-Hydroxy-2-oxochromen-3-yl)propanoic acid typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 7-hydroxy-4-methylcoumarin with malonic acid in the presence of a base, followed by decarboxylation to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, as well as cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

3-(7-Hydroxy-2-oxochromen-3-yl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The carbonyl group can be reduced to form an alcohol.

Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation reactions.

Major Products Formed

Oxidation: Formation of 3-(7-oxo-2-oxochromen-3-yl)propanoic acid.

Reduction: Formation of 3-(7-hydroxy-2-hydroxychromen-3-yl)propanoic acid.

Substitution: Formation of 3-(7-halo-2-oxochromen-3-yl)propanoic acid.

Scientific Research Applications

3-(7-Hydroxy-2-oxochromen-3-yl)propanoic acid has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antioxidant and antimicrobial properties.

Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(7-Hydroxy-2-oxochromen-3-yl)propanoic acid involves its interaction with various molecular targets and pathways. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. In terms of its anti-inflammatory effects, the compound may inhibit the production of pro-inflammatory cytokines and enzymes .

Comparison with Similar Compounds

Key Findings :

- Methyl groups (e.g., 4-CH₃ in ) could enhance metabolic stability but reduce hydrogen-bonding interactions critical for antimicrobial activity .

Phenylpropanoic Acid Derivatives

Phenylpropanoic acid derivatives with halogen or hydroxy substituents demonstrate distinct antimicrobial profiles:

Key Findings :

- Chlorination (e.g., ) enhances antibacterial activity but may reduce selectivity. The target compound’s chromen-2-one core likely offers broader target specificity than phenylpropanoic acids.

- Hydroxy-phenylpropanoic acids (e.g., ) show cytotoxicity, suggesting the chromen-2-one scaffold in the target compound may balance potency and safety.

Heterocyclic Propanoic Acid Derivatives

Quinoline and pyrazole-linked propanoic acids highlight structural versatility:

Key Findings :

- Quinoline-based derivatives (e.g., ) show cytoactivity, suggesting the target compound’s chromen-2-one core may offer similar mechanisms via intercalation or enzyme inhibition.

- Pyrazole derivatives (e.g., ) emphasize the role of heterocyclic cores in modulating activity, though the target compound’s coumarin scaffold may provide superior pharmacokinetics.

Structural-Activity Relationship (SAR) Insights

- Hydroxy vs. Methoxy Groups: The 7-OH group in the target compound likely enhances antimicrobial activity through hydrogen bonding or metal chelation, as seen in fluoroquinolone analogs . Methoxy substituents (e.g., ) may improve lipophilicity but reduce target binding.

- Propanoic Acid Chain: The carboxylic acid moiety facilitates solubility and ionic interactions, critical for bacterial target engagement (e.g., Mg²⁺ chelation in ).

- Chromen-2-one vs. Quinoline Cores: Chromen-2-one derivatives generally exhibit lower cytotoxicity than quinolines (e.g., ), making them safer candidates for therapeutic development.

Biological Activity

3-(7-Hydroxy-2-oxochromen-3-yl)propanoic acid, a compound derived from natural sources, has garnered interest in the scientific community due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The chemical structure of this compound features a chromone backbone with a propanoic acid side chain. This structural configuration is significant for its biological activity, particularly in interactions with various biological targets.

Antioxidant Activity

Research indicates that this compound exhibits notable antioxidant properties. In vitro studies have demonstrated its ability to scavenge free radicals, which is crucial for preventing oxidative stress-related diseases. For instance, in assays measuring DPPH radical scavenging activity, this compound showed effective inhibition comparable to known antioxidants like ascorbic acid.

| Compound | DPPH Scavenging Activity (%) |

|---|---|

| This compound | 85% |

| Ascorbic Acid | 90% |

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory effects. Studies suggest that it inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This mechanism may provide therapeutic benefits in conditions like arthritis and other inflammatory diseases.

Anticancer Properties

Preliminary studies indicate potential anticancer activity against various cancer cell lines. For example, this compound has been shown to induce apoptosis in human breast cancer (MCF-7) cells by activating caspase pathways. The IC50 values for this compound were recorded at approximately 25 μM, suggesting significant cytotoxicity.

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 25 | Apoptosis via caspase activation |

| HeLa | 30 | Cell cycle arrest |

The biological activities of this compound can be attributed to several mechanisms:

- Antioxidant Mechanism : The compound's phenolic structure allows it to donate electrons, thereby neutralizing free radicals.

- Inhibition of Enzymatic Activity : It may inhibit enzymes involved in inflammatory pathways, reducing the synthesis of inflammatory mediators.

- Induction of Apoptosis : By activating intrinsic apoptotic pathways, it promotes programmed cell death in cancer cells.

Case Studies

- Study on Antioxidant Activity : A study published in Food Chemistry evaluated the antioxidant capacity of various flavonoids, including this compound. Results indicated a strong correlation between structural features and antioxidant efficacy, highlighting the significance of hydroxyl groups in enhancing activity.

- Cancer Cell Study : A research project assessed the effects of this compound on MCF-7 cells and demonstrated that treatment led to increased levels of reactive oxygen species (ROS), which contributed to apoptosis induction.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.